![molecular formula C6H2BrIS2 B13135093 2-Bromo-5-iodo-thieno[3,2-b]thiophene](/img/structure/B13135093.png)
2-Bromo-5-iodo-thieno[3,2-b]thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-5-iodothieno[3,2-b]thiophene is a heterocyclic compound that belongs to the family of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound 2-bromo-5-iodothieno[3,2-b]thiophene is characterized by the presence of bromine and iodine atoms at the 2 and 5 positions, respectively, on the thieno[3,2-b]thiophene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-iodothieno[3,2-b]thiophene typically involves the bromination and iodination of thieno[3,2-b]thiophene. One common method is the sequential halogenation approach:
Bromination: Thieno[3,2-b]thiophene is first brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) under mild conditions.
Iodination: The brominated intermediate is then subjected to iodination using iodine (I2) and a suitable oxidizing agent like potassium iodate (KIO3) or silver(I) oxide (Ag2O).
Industrial Production Methods
Industrial production of 2-bromo-5-iodothieno[3,2-b]thiophene may involve similar halogenation steps but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
2-bromo-5-iodothieno[3,2-b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings to form more complex molecules.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Substitution: Reagents like organolithium or Grignard reagents are commonly used for nucleophilic substitution, while electrophilic substitution may involve reagents like halogens or sulfonyl chlorides.
Coupling: Palladium or nickel catalysts are often employed in cross-coupling reactions, with bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups like alkyl, aryl, or acyl groups.
科学的研究の応用
2-bromo-5-iodothieno[3,2-b]thiophene has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) due to its favorable electronic properties.
Materials Science: It serves as a building block for the synthesis of conjugated polymers and other advanced materials with applications in solar cells and sensors.
Medicinal Chemistry: The compound is explored for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. It can be used as a scaffold for drug development.
Chemical Biology: It is used in the design of molecular probes and bioactive molecules for studying biological processes and pathways.
作用機序
The mechanism of action of 2-bromo-5-iodothieno[3,2-b]thiophene depends on its specific application. In organic electronics, its high resonance energy, electrophilic reactivity, and π-electron density contribute to its performance in electronic devices. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-bromo-5-chlorothieno[3,2-b]thiophene
- 2-bromo-5-fluorothieno[3,2-b]thiophene
- 2-bromo-5-methylthieno[3,2-b]thiophene
Uniqueness
2-bromo-5-iodothieno[3,2-b]thiophene is unique due to the presence of both bromine and iodine atoms, which impart distinct electronic and steric properties. The combination of these halogens allows for versatile chemical modifications and enhances the compound’s reactivity in various synthetic applications. Additionally, the iodine atom’s larger size and higher polarizability compared to other halogens can influence the compound’s behavior in electronic and biological systems.
特性
分子式 |
C6H2BrIS2 |
|---|---|
分子量 |
345.0 g/mol |
IUPAC名 |
2-bromo-5-iodothieno[3,2-b]thiophene |
InChI |
InChI=1S/C6H2BrIS2/c7-5-1-3-4(9-5)2-6(8)10-3/h1-2H |
InChIキー |
MXCJYLAAMMDMAL-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC2=C1SC(=C2)I)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


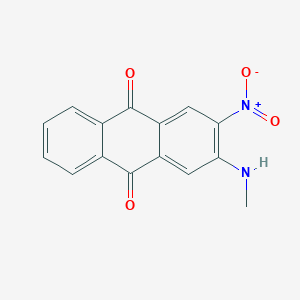
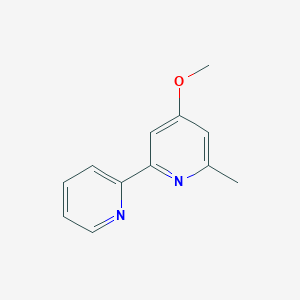
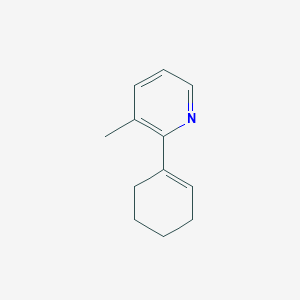
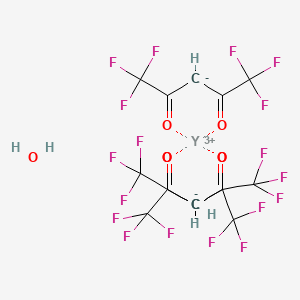
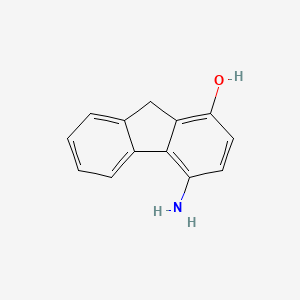
![N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}-L-glutamic acid](/img/structure/B13135044.png)
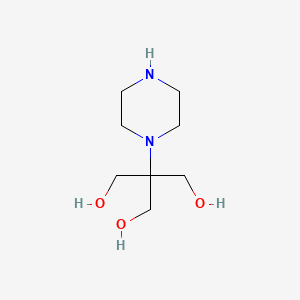
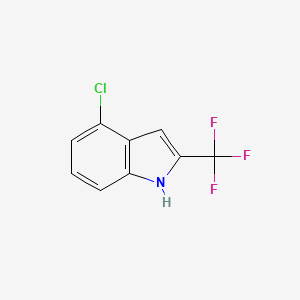
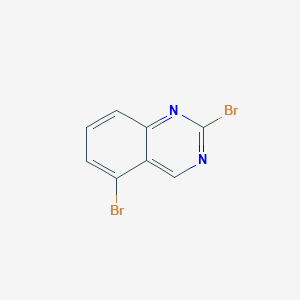
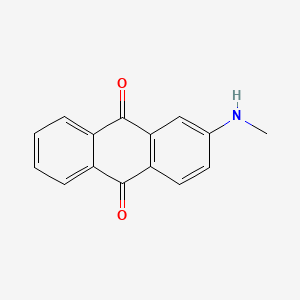
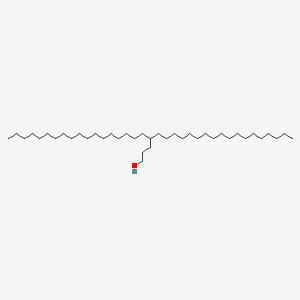
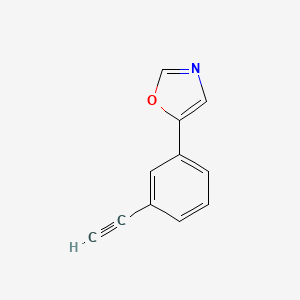
![3-Buten-1-ol,4-[2-(methylsulfonyl)phenyl]-](/img/structure/B13135091.png)
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B13135100.png)
